SB-334867

Descripción

Propiedades

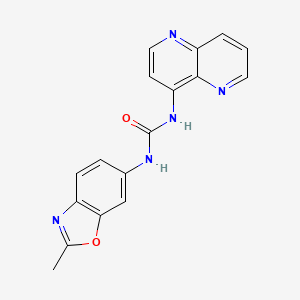

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMNUCBQGHFICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249889-64-3 | |

| Record name | 1-(2-Methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249889643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sb-334867a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of SB-334867 on the Orexin-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of SB-334867, a pioneering selective antagonist of the orexin-1 receptor (OX1R). By dissecting its binding characteristics, downstream signaling effects, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a selective, non-peptide competitive antagonist of the orexin-1 receptor.[1][2] This means it binds to the same site on the OX1R as the endogenous orexin peptides (orexin-A and orexin-B) but does not activate the receptor.[1] Instead, its presence at the receptor binding site physically blocks the binding of orexin peptides, thereby preventing the initiation of downstream signaling cascades.[1] This antagonistic action is specific, with this compound exhibiting approximately 50-fold greater selectivity for the OX1R over the orexin-2 receptor (OX2R).[3]

Quantitative Pharmacological Profile

The affinity and potency of this compound at the orexin-1 receptor have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a clear comparison of its activity at both orexin receptor subtypes.

Table 1: Binding Affinity of this compound at Human Orexin Receptors

| Receptor | Parameter | Value | Cell Line | Radioligand |

| Orexin-1 (OX1R) | pKi | 7.17 ± 0.04 | CHO-OX1 | N-6,10-RG-orexin-A |

| Orexin-2 (OX2R) | Not reported | - | - | - |

Data sourced from Smart et al. (2001)[1]

Table 2: Functional Antagonist Potency of this compound

| Receptor | Parameter | Value | Assay | Agonist | Cell Line |

| Orexin-1 (OX1R) | pKb | 7.27 ± 0.04 | Intracellular Ca2+ release | Orexin-A (10 nM) | CHO-OX1 |

| Orexin-1 (OX1R) | pKb | 7.23 ± 0.03 | Intracellular Ca2+ release | Orexin-B (100 nM) | CHO-OX1 |

| Orexin-2 (OX2R) | pKb | < 5 | Intracellular Ca2+ release | Orexin-A (10 nM) | CHO-OX2 |

| Orexin-2 (OX2R) | pKb | < 5 | Intracellular Ca2+ release | Orexin-B (10 nM) | CHO-OX2 |

Data sourced from Smart et al. (2001) and Tocris Bioscience.[1][2]

Signaling Pathways Modulated by this compound

The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon activation by orexin-A or orexin-B, the OX1R initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration ([Ca2+]i). This compound effectively blocks this entire pathway by preventing the initial receptor activation.

Experimental Protocols for Characterization

The pharmacological profile of this compound was established through a series of well-defined in vitro experiments. The following sections detail the methodologies for the key assays used.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor (CHO-OX1).[1]

-

Radioligand: [125I]-labeled orexin-A is used as the radioactive ligand that binds to the OX1R.[4]

-

Non-specific Binding Determination: Unlabeled this compound (at a high concentration, e.g., 1.0 μM) is used to saturate the receptors and determine the amount of non-specific binding of the radioligand.[4]

-

Procedure:

-

CHO-OX1 cell membranes are incubated with a fixed concentration of [125I]-orexin-A and varying concentrations of the unlabeled competitor (this compound).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of OX1R activation.

-

Cell Line: CHO cells stably expressing either human orexin-1 (CHO-OX1) or orexin-2 (CHO-OX2) receptors.[1]

-

Calcium Indicator: Fluo-3 AM, a fluorescent dye that increases in intensity upon binding to free Ca2+.[1]

-

Procedure:

-

Cells are loaded with the Fluo-3 AM dye.

-

The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[1]

-

A fixed concentration of an orexin agonist (e.g., orexin-A or orexin-B) is added to stimulate the receptors.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorometric imaging plate reader (FLIPR).

-

-

Data Analysis: The inhibitory effect of this compound at each concentration is measured, and a concentration-response curve is generated to determine the pKb, a measure of the antagonist's potency.

In Vivo Effects and Therapeutic Potential

This compound has been instrumental as a tool compound in elucidating the physiological roles of the orexin-1 receptor. In animal models, systemic administration of this compound has been shown to:

-

Reduce food intake: It enhances behavioral satiety and blocks the hyperphagic effects of orexin-A.[5]

-

Influence motivation and reward-seeking behavior: It has been shown to decrease motivation for drugs of abuse and palatable food in preclinical models.[6][7][8]

-

Produce sedative effects: At higher doses, it can increase resting and decrease active behaviors.[5]

These findings have spurred interest in the development of OX1R antagonists for various therapeutic applications, including the treatment of substance use disorders, obesity, and anxiety.[3][8] However, this compound itself has not progressed to clinical use, partly due to issues with its stability.[4]

Conclusion

This compound is a highly selective and potent competitive antagonist of the orexin-1 receptor. Its mechanism of action is centered on its ability to bind to the OX1R and block the binding of endogenous orexin peptides, thereby inhibiting the Gq-mediated signaling cascade and subsequent increase in intracellular calcium. The quantitative pharmacological data and detailed experimental protocols outlined in this guide provide a solid foundation for understanding the molecular interactions of this compound and for the continued development of novel therapeutics targeting the orexin system.

References

- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB 334867 | OX1 Receptors | Tocris Bioscience [tocris.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

SB-334867: A Technical Overview of its Selectivity for the Orexin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SB-334867, a pioneering non-peptide antagonist, for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R). The document synthesizes quantitative data from key studies, details the experimental methodologies used to determine this selectivity, and provides visual representations of the associated biological pathways and experimental workflows.

Quantitative Selectivity Profile

This compound demonstrates a significant and consistent selective affinity and functional antagonism for the OX1R.[1][2] Multiple studies have quantified this selectivity, consistently reporting a preference of approximately 50-fold for OX1R compared to OX2R.[1][3][4] This selectivity has established this compound as a critical pharmacological tool for elucidating the specific physiological roles of the OX1R.[1]

The quantitative data from binding and functional assays are summarized below.

| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |

| Kb | OX1R | 27.8 nM | Binding Assay | - | [1] |

| Kb | OX2R | 1704 nM | Binding Assay | - | [1] |

| pKB | OX1R | 7.27 ± 0.04 | Calcium Mobilization (Orexin-A) | CHO | [5] |

| pKB | OX1R | 7.23 ± 0.03 | Calcium Mobilization (Orexin-B) | CHO | [5] |

| pKb | OX1R | 7.2 | Calcium Mobilization | CHO (human) | [2][6] |

| pKb | OX2R | < 5.0 | Calcium Mobilization | CHO (human) | [2][6] |

| Inhibition % | OX2R | 32.7 ± 1.9% at 10 µM | Calcium Mobilization (Orexin-A) | CHO | [5] |

| Selectivity | OX1R vs OX2R | ~50-fold | Binding/Functional Assays | - | [1][3] |

Note: The Kb (antagonist dissociation constant) and pKB (-logKB) values quantify the antagonist's potency. A higher pKB or a lower Kb indicates greater potency. The ~50-fold selectivity is derived from the ratio of Kb values for OX2R versus OX1R.

Orexin Receptor Signaling and Antagonism

Orexin receptors, both OX1R and OX2R, are G protein-coupled receptors (GPCRs).[3] Their activation by endogenous ligands, orexin-A and orexin-B, primarily initiates a Gq/11 protein signaling cascade.[7] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3), which subsequently triggers the release of calcium (Ca²⁺) from intracellular stores.[5][8] this compound acts as a competitive antagonist, binding to the OX1R and blocking the binding of orexin peptides, thereby inhibiting this downstream signaling cascade.

References

- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]

- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mapping of the binding sites for the OX1 orexin receptor antagonist, this compound, using orexin/hypocretin receptor chimaeras - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of SB-334867 in a Preclinical Setting: A Technical Guide to its Pharmacokinetics and Bioavailability in Rats

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of SB-334867, a selective orexin-1 receptor antagonist, in rat models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the scientific processes involved.

Executive Summary

This compound exhibits a pharmacokinetic profile in rats characterized by rapid absorption following intraperitoneal administration and a moderate half-life. While its oral bioavailability is limited, the compound effectively penetrates the brain, a critical attribute for a centrally acting agent. This guide synthesizes the available data to provide a clear understanding of how this compound behaves in a preclinical rat model, offering a foundational resource for researchers in pharmacology and drug development.

Pharmacokinetic Parameters of this compound in Rats

The disposition of this compound in rats has been characterized following various routes of administration. The key pharmacokinetic parameters are summarized below to facilitate a clear comparison.

| Parameter | Route of Administration | Dosage | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | Intraperitoneal (i.p.) | 30 mg/kg | ~30 minutes | [1] |

| t1/2 (Half-life) | Intraperitoneal (i.p.) | 30 mg/kg | ~4 hours | [1] |

| Oral Bioavailability | Oral (p.o.) | Not Specified | 8 - 34% |

Experimental Protocols

The following sections describe the methodologies employed in the pharmacokinetic evaluation of this compound in rats, based on commonly reported practices in preclinical research.

Animal Models

-

Species: Rat

-

Strains Commonly Used: Wistar or Sprague-Dawley

-

Health Status: Healthy, adult male rats are typically used to avoid variability associated with the estrous cycle in females.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, unless fasting is required for the study.

Drug Formulation and Administration

-

Formulation for Intraperitoneal (i.p.) Injection: this compound is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) or a solution of 2% DMSO and 10% 2-hydropropyl-β-cyclodextrin in sterile water.

-

Formulation for Oral (p.o.) Administration: For oral gavage, this compound can be suspended in a vehicle like a 0.5% carboxymethylcellulose (CMC) solution.

-

Formulation for Intravenous (i.v.) Administration: For intravenous administration, the compound is typically dissolved in a sterile, physiologically compatible vehicle.

-

Dosing: Doses are calculated based on the body weight of the individual animals.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or via a cannula implanted in a major blood vessel (e.g., jugular vein) for ease of repeated sampling.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.

-

Brain Tissue Sampling: For brain penetration studies, animals are euthanized at specific time points, and brain tissue is collected. The brain may be perfused with saline to remove residual blood before homogenization.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma and brain homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation is a common method for extracting the analyte from the biological matrix. This involves adding a solvent like acetonitrile to the plasma or brain homogenate sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the drug is then collected for analysis.

-

Chromatographic Separation: A reverse-phase C18 column is frequently used to separate this compound from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for sensitive and selective quantification.

Mandatory Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates the key steps involved in conducting a pharmacokinetic study of this compound in rats.

Caption: Workflow of a rat pharmacokinetic study.

Signaling Pathways and Logical Relationships

While a detailed signaling pathway for this compound's pharmacokinetic disposition is complex and involves multiple transporter and enzyme systems that are not fully elucidated in publicly available literature, a simplified logical diagram can represent the key stages of its journey through the body and to its site of action.

Caption: Simplified disposition of this compound in the body.

References

In Vitro Characterization of SB-334867: A Technical Guide

Introduction

SB-334867, with the chemical name N-(2-Methyl-6-benzoxazolyl)-N'-1,5-naphthyridin-4-yl urea, was the first non-peptide, selective antagonist developed for the orexin-1 (OX1) receptor.[1][2] Its development has been instrumental in characterizing the physiological roles of the orexin system, particularly in regulating sleep, appetite, and reward-seeking behaviors.[1][3] This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.

Data Presentation: Quantitative Analysis

The in vitro profile of this compound is defined by its high affinity and selectivity for the OX1 receptor over the OX2 receptor. This has been consistently demonstrated through radioligand binding assays and functional cell-based assays.

Table 1: Receptor Binding Affinity

Binding affinity is typically determined by competitive binding assays, where the ability of this compound to displace a radiolabeled ligand from the orexin receptors is measured.

| Parameter | Receptor | Value | Cell Line | Notes |

| pKi | Human OX1 | 7.17 ± 0.04 | Recombinant | Displacement of N-6,10-RG-orexin-A.[2] |

| Kb | Human OX1 | 27.8 nM | Recombinant | - |

| Kb | Human OX2 | 1704 nM | Recombinant | Demonstrates ~50-fold selectivity for OX1.[4] |

| pKi | Human OX2 | ~6 | CHO Cells | Low affinity for OX2 receptor.[5] |

Table 2: Functional Antagonist Potency

Functional assays measure the ability of this compound to inhibit the intracellular signaling cascade initiated by orexin agonists, typically by monitoring changes in intracellular calcium ([Ca²⁺]i).

| Parameter | Receptor | Agonist | Value (pKB) | Cell Line |

| pKB | Human OX1 | Orexin-A (10 nM) | 7.27 ± 0.04 | CHO-OX1 |

| pKB | Human OX1 | Orexin-B (100 nM) | 7.23 ± 0.03 | CHO-OX1 |

| pKB | Human OX2 | - | < 5 | CHO-OX2 |

Note: this compound was found to be devoid of any agonist properties in both OX1 and OX2 expressing cell lines.[2] At a concentration of 10 μM, this compound inhibited OX2-mediated calcium responses to orexin-A by 32.7 ± 1.9%.[2]

Signaling Pathway and Mechanism of Action

Orexin receptors (OX1 and OX2) are G-protein coupled receptors (GPCRs). The OX1 receptor primarily couples to the Gq protein.[6] Upon activation by its endogenous ligands, orexin-A or orexin-B, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[6]

This compound acts as a competitive antagonist at the OX1 receptor, binding to the receptor and preventing the binding of orexin-A and orexin-B.[7] This blockade inhibits the Gq-mediated signaling cascade, thereby preventing the downstream increase in intracellular calcium.

Caption: Orexin-1 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are based on the primary characterization studies of this compound.

Cell Line and Receptor Expression

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for stable expression of recombinant receptors.

-

Receptor Cloning: Human OX1 and OX2 receptor cDNA are produced by PCR from human brain cDNA libraries.

-

Transfection: The receptor cDNA is cloned into a suitable expression vector (e.g., containing a neomycin resistance gene) and transfected into CHO cells using standard methods like lipofection.

-

Selection and Culture: Stably transfected cells are selected using an appropriate antibiotic (e.g., G418). Clonal cell lines expressing the receptors are then established and maintained in standard culture medium supplemented with fetal bovine serum and antibiotics.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor.

-

Objective: To determine the pKi of this compound at human OX1 receptors.

-

Materials:

-

Membranes prepared from CHO cells expressing human OX1 receptors.

-

Radioligand: e.g., [¹²⁵I]Orexin-A or a suitable labeled antagonist.[8]

-

Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 1.0 μM unlabeled this compound).[8]

-

Assay Buffer: e.g., Tris-HCl buffer with appropriate salts and protease inhibitors.

-

Increasing concentrations of this compound.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).[8]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[8]

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Calcium Mobilization Assay (FLIPR)

This assay measures the functional consequence of receptor activation or inhibition by monitoring intracellular calcium levels.

-

Objective: To determine the pKB of this compound for the inhibition of orexin-induced calcium release.

-

Materials:

-

CHO cells stably expressing human OX1 or OX2 receptors, plated in 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-3 AM or Fluo-4 AM.[2]

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Agonists: Orexin-A and Orexin-B.

-

Antagonist: this compound.

-

-

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom microplates and allow them to grow to confluence.

-

Dye Loading: Incubate the cells with the fluorescent calcium dye (e.g., Fluo-3 AM) for approximately 60 minutes at 37°C. The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound (or vehicle) for a defined period (e.g., 30 minutes).[2]

-

FLIPR Measurement: Place the microplate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Agonist Addition: The FLIPR instrument adds a set concentration of agonist (e.g., 10 nM Orexin-A) to the wells.

-

Data Acquisition: The instrument measures the fluorescence intensity before and after agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analysis: The response is measured as the peak increase in fluorescence. The inhibitory effect of this compound is determined by comparing the response in its presence to the control response. Concentration-response curves are generated to calculate the pKB value.

-

Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.

Selectivity Profile

Beyond its selectivity for OX1 over OX2, this compound has been screened against a wide range of other targets to confirm its specificity. It was reported to have no significant affinity for over 50 other G-protein coupled receptors and ion channels, underscoring its utility as a selective pharmacological tool for studying the orexin system.[2]

Conclusion

The in vitro characterization of this compound firmly establishes it as a potent and selective antagonist of the OX1 receptor. Through comprehensive binding and functional assays, its nanomolar affinity for the OX1 receptor and approximately 50-fold selectivity over the OX2 receptor have been clearly demonstrated.[2][4] The detailed experimental protocols outlined provide a robust framework for the continued investigation and validation of compounds targeting the orexin system. This body of work has been foundational for elucidating the role of OX1 receptor signaling in a multitude of physiological processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Orexin-1 Receptor Antagonist SB-334867: A Technical Guide to its Effects on Feeding Behavior and Satiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, on feeding behavior and satiety. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a critical regulator of arousal, motivation, and energy homeostasis.[1] Orexin-A, in particular, has been shown to stimulate food intake.[2] this compound has emerged as a key pharmacological tool to investigate the specific role of OX1R in these processes. This document synthesizes findings from key preclinical studies, presenting quantitative data on food intake, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows. The evidence strongly indicates that this compound reduces food consumption by enhancing behavioral satiety and attenuating the motivation to eat, particularly for palatable food, supporting the potential of OX1R antagonism as a therapeutic strategy for disorders characterized by overeating.

Introduction: The Orexin System and Feeding

The orexin neuropeptides are produced in the lateral hypothalamus, a brain region long associated with the regulation of feeding.[3] Orexin-A stimulates food intake when administered centrally in rats and delays the onset of behavioral satiety, the natural transition from eating to resting.[4] The development of this compound, a selective non-peptide antagonist for the OX1R, has been instrumental in dissecting the specific contribution of this receptor subtype to orexin-driven feeding behavior.[3][5] Studies utilizing this compound have consistently demonstrated its ability to reduce food intake across various experimental conditions, suggesting a primary role for OX1R in mediating the hyperphagic effects of orexin-A.[2][4][6]

Quantitative Effects of this compound on Feeding Behavior

The anorectic effects of this compound have been quantified in numerous studies, primarily in rats. The data consistently show a dose-dependent reduction in food intake.

| Animal Model | Compound & Dosage | Administration Route | Key Findings on Feeding Behavior | Reference |

| Male Rats | This compound (3-30 mg/kg) | Intraperitoneal (i.p.) | 30 mg/kg significantly reduced palatable wet mash intake over a 1-hour test. Lower doses were less effective. The reduction was attributed to an earlier onset of behavioral satiety. | [4] |

| Male Rats | This compound (10 and 30 mg/kg) | Intraperitoneal (i.p.) | Dose-dependently inhibited palatable mash intake. The 30 mg/kg dose produced a ~40% suppression of appetite, comparable to the illness-inducing agent lithium chloride (LiCl), but without disrupting the behavioral satiety sequence. | [7][8] |

| Male Rats | Orexin-A (10 µg, i.c.v.) + this compound (3-10 mg/kg, i.p.) | Intracerebroventricular (i.c.v.) and i.p. | This compound dose-dependently blocked the hyperphagic (increased food intake) effect of orexin-A. | [4] |

| Male and Female Rats | This compound (30 mg/kg) | Intraperitoneal (i.p.) | Reduced food consumption over 24 hours when administered at the start of the dark (active) phase. | [2] |

| Male Rats | This compound (30 mg/kg) | Intraperitoneal (i.p.) | Reduced intake of home cage chow and high-fat food at 24 hours post-dosing, accompanied by significant body weight loss. | [9] |

| Female Rats (Food-Restricted) | This compound (10-30 mg/kg) | Intraperitoneal (i.p.) | Higher doses (30 mg/kg) were required to decrease sucrose self-administration compared to male rats. | [10] |

Mechanism of Action: Enhancing Satiety and Reducing Motivation

This compound's primary mechanism for reducing food intake is the enhancement of satiety. Behavioral microstructure analysis reveals that animals treated with this compound do not show signs of illness or aversion to food. Instead, they exhibit a well-preserved structure of feeding behavior but transition from eating to resting earlier than control animals.[4][7] This suggests that this compound accelerates the feeling of fullness.

Furthermore, this compound appears to reduce the motivation for food, particularly highly palatable or rewarding food.[11][12][13] This is evidenced by its ability to decrease the effort animals are willing to exert to obtain food rewards in operant conditioning paradigms.[13] This effect on motivation is thought to be a key aspect of how OX1R signaling influences feeding, especially in the context of rewarding and palatable foods that can drive overconsumption.

Signaling Pathway

The following diagram illustrates the orexin signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following outlines a typical experimental protocol used to assess the effects of this compound on feeding behavior in rats.

Subjects

-

Species: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are individually housed in a temperature- and light-controlled environment (e.g., 12:12 hour light/dark cycle) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., food restriction).

Drug Preparation and Administration

-

This compound: Typically dissolved in a vehicle such as 10% dimethyl sulfoxide (DMSO) in sterile saline.

-

Administration: Administered via intraperitoneal (i.p.) injection at volumes of 1-2 ml/kg body weight. Doses commonly range from 3 to 30 mg/kg.

Behavioral Testing: Microstructure of Feeding

-

Acclimation: Rats are habituated to the test cages and the presentation of a palatable food source (e.g., wet mash, high-fat diet) for several days prior to the experiment.

-

Procedure:

-

On the test day, animals are pre-treated with either vehicle or this compound at a specified time before food presentation (e.g., 30 minutes).

-

A pre-weighed amount of palatable food is introduced into the cage.

-

Behavior is continuously monitored and recorded for a set period, typically 1 hour.

-

-

Data Collection: A continuous monitoring technique is often employed, where trained observers record the duration and frequency of specific behaviors, including:

-

Eating: Time spent actively consuming food.

-

Grooming: Self-cleaning behaviors.

-

Sniffing: Exploratory sniffing of the environment.

-

Locomotion: Movement around the cage.

-

Rearing: Standing on hind legs.

-

Resting: Inactivity, often in a curled posture.

-

-

Analysis: The data are analyzed to determine the total food intake (by weighing the remaining food) and the "behavioral satiety sequence" (BSS), which is the typical pattern of behavior transitioning from eating to resting. An earlier onset of resting is indicative of enhanced satiety.

Experimental Workflow

The following diagram outlines the typical workflow for a feeding behavior study investigating this compound.

Conclusion and Future Directions

The selective OX1R antagonist this compound consistently reduces food intake in preclinical models, primarily by enhancing behavioral satiety and reducing the motivation to consume palatable food.[4][11][14] These effects are achieved without inducing the negative side effects associated with illness-inducing agents, highlighting the specific role of the orexin-1 receptor in the regulation of feeding patterns.[7] The data gathered from studies using this compound strongly support the hypothesis that orexin-A, acting through OX1R, is a key player in promoting food consumption. This body of research provides a solid foundation for the continued investigation of OX1R antagonists as potential therapeutic agents for the treatment of obesity and binge eating disorders. Future research should continue to explore the nuances of OX1R's role in different aspects of appetitive behavior and the long-term efficacy and safety of targeting this system for weight management.

References

- 1. ajmb.org [ajmb.org]

- 2. A selective orexin-1 receptor antagonist reduces food consumption in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of orexin/hypocretin in conditioned sucrose-seeking in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Habitual behaviour associated with exposure to high-calorie diet is prevented by an orexin-receptor-1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Orexin A/Hypocretin-1 Selectively Promotes Motivation for Positive Reinforcers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Satiety enhancement by selective orexin-1 receptor antagonist this compound: influence of test context and profile comparison with CCK-8S - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-334867 in Reward and Addiction Pathways: A Technical Guide

Abstract

The orexin (hypocretin) system, originating in the lateral hypothalamus, is a critical regulator of arousal, motivation, and reward-seeking behaviors. Its dysregulation is increasingly implicated in the pathophysiology of substance use disorders. SB-334867, a selective non-peptide antagonist of the orexin-1 receptor (OX1R), has emerged as a pivotal pharmacological tool for elucidating the role of this system in addiction. This technical guide provides an in-depth review of the mechanism of action of this compound and its effects across various preclinical models of addiction. We synthesize quantitative data from key studies, detail common experimental protocols, and provide visualizations of the underlying neurobiological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for addiction.

Introduction: The Orexin System and this compound

The orexin system consists of two neuropeptides, orexin-A and orexin-B, produced exclusively by neurons in the lateral and perifornical hypothalamus.[1] These neurons project widely throughout the brain, innervating key regions of the reward circuitry, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex.[2][3] Orexins exert their effects through two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[1] While both are involved in reward, OX1R has been shown to be strongly implicated in drug-seeking behaviors.[1][4]

This compound, with the chemical name 1-(2-methylbenzoxazol-6-yl)-3-[4][5]naphthyridin-4-yl-urea hydrochloride, was one of the first selective, non-peptide antagonists developed for the OX1R.[6][7] It displays an approximately 50-fold selectivity for OX1R over OX2R.[6] This selectivity has made this compound an invaluable tool for dissecting the specific contributions of OX1R signaling to the complex behaviors underlying addiction.[6][8]

Mechanism of Action of this compound

Orexin-A binds to OX1R, which primarily couples to the Gq subtype of G-proteins.[1][9] This activation initiates a signaling cascade involving phospholipase C (PLC) and protein kinase C (PKC).[1][9] The downstream effects include the mobilization of intracellular calcium (Ca2+) and the activation of various kinases, such as the extracellular signal-regulated kinases (ERK) pathway.[9][10] In reward-related neurons, such as the dopaminergic neurons of the VTA, this signaling cascade potentiates N-methyl-D-aspartate (NMDA) receptor currents, leading to increased neuronal excitability and synaptic plasticity, which are critical for learning and memory associated with drug rewards.[1]

This compound acts as a competitive antagonist at the OX1R, blocking the binding of endogenous orexin-A. By preventing OX1R activation, this compound inhibits the Gq/PLC/PKC signaling pathway and subsequent downstream effects, thereby attenuating the orexin-driven potentiation of reward-related neural circuits.

Role of this compound in Preclinical Models of Addiction

This compound has been extensively studied across various substances of abuse, consistently demonstrating its efficacy in reducing drug-seeking and drug-taking behaviors, particularly those driven by environmental cues and stress.

Psychostimulants (Cocaine and Amphetamine)

The orexin system is highly implicated in the reinforcing effects of psychostimulants. This compound has been shown to reduce cocaine seeking triggered by drug-associated cues, contexts, and stressors.[11] Specifically, it dose-dependently decreases cue-induced reinstatement of cocaine-seeking.[12] Furthermore, this compound blocks the expression of d-amphetamine-induced conditioned place preference (CPP) and reduces amphetamine-evoked dopamine (DA) outflow in the shell of the nucleus accumbens.[2][13][14] This suggests that OX1R signaling is critical for the rewarding and motivational properties of psychostimulants, partly through its modulation of the mesolimbic dopamine system.

Opioids (Heroin, Morphine, Fentanyl)

This compound effectively attenuates addiction-related behaviors for various opioids. It reduces heroin self-administration and cue-induced reinstatement of heroin seeking, but not reinstatement elicited by a heroin prime.[11] This highlights a specific role for OX1R in cue-driven relapse. For morphine, this compound inhibits the acquisition of morphine-induced behavioral sensitization and reduces the rewarding effects of morphine in CPP tests.[15] Studies with synthetic opioids show that this compound also decreases cue-induced reinstatement of fentanyl-seeking and reduces motivation for remifentanil.[8][16]

Alcohol (Ethanol)

The role of this compound in alcohol addiction is well-documented. It reduces alcohol self-administration, particularly in high-drinking animals.[17][18] It is also effective in preventing relapse to alcohol consumption.[5] For instance, in alcohol-preferring rats, this compound prevented the increase in alcohol responding typically seen under relapse conditions.[3][5] The antagonist also reduces cue- and stress-induced reinstatement of alcohol-seeking.[5][17]

Nicotine and Cannabinoids

Evidence suggests this compound can also impact nicotine and cannabinoid dependence. Administration of this compound has been shown to reduce nicotine withdrawal signs.[10][14] It also attenuated the motivational and reinforcing properties of a synthetic cannabinoid agonist.[10]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of this compound across different addiction models.

Table 1: Effects of this compound on Psychostimulant-Related Behaviors

| Substance | Animal Model | Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |

|---|---|---|---|---|---|

| Cocaine | Rat | Cue-Induced Reinstatement | 10, 20, 30 | Dose-dependent decrease in lever pressing. 30 mg/kg significantly attenuated reinstatement. | [12] |

| Amphetamine | Rat | Locomotor Sensitization | 30 (s.c.) | Significantly reduced the expression of amphetamine sensitization. | [2] |

| Amphetamine | Rat | DA release (NAc Shell) | 30 (s.c.) | Significantly reduced amphetamine-evoked extracellular dopamine levels. | [2][19] |

| Cocaine | Rat | Conditioned Reinforcement | 10, 20 | Decreased active lever pressing for cocaine-paired cues. |[13] |

Table 2: Effects of this compound on Opioid-Related Behaviors

| Substance | Animal Model | Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |

|---|---|---|---|---|---|

| Heroin | Rat | Self-Administration (FR-1) | 30 | Reduced the number of heroin infusions earned. | [11] |

| Heroin | Rat | Cue-Induced Reinstatement | 30 | Attenuated cue-induced reinstatement of heroin seeking. | [11] |

| Morphine | Mouse | Locomotor Sensitization | 10, 20 | Inhibited the acquisition of morphine-induced sensitization. | [15] |

| Fentanyl | Rat | Cue-Induced Reinstatement | 30 | Significantly decreased responding for fentanyl-paired cues. | [16] |

| Remifentanil | Rat | Cued Reinstatement (Intra-VP) | 1mM (0.3 µl) | Reduced cued reinstatement when injected into the ventral pallidum 24h prior to testing. |[8] |

Table 3: Effects of this compound on Alcohol-Related Behaviors

| Substance | Animal Model | Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethanol | Alcohol-Preferring (P) Rat | Relapse Drinking | 10, 20 | Prevented the increase in ethanol responding after a deprivation period. | [3][5] |

| Ethanol | Rat | Self-Administration | 10, 30 | Significantly reduced ethanol intake compared to vehicle. | [18] |

| Ethanol | C57BL/6J Mouse | Binge Drinking | 30 | Reduced ethanol consumption in a "drinking in the dark" paradigm. | [18] |

| Ethanol | Rat | Cue-Induced Reinstatement | 10 | Reduced olfactory cue-elicited reinstatement of responding. |[5] |

Key Experimental Protocols

Understanding the methodologies used to generate the data is crucial for interpretation and replication.

Drug Self-Administration and Reinstatement Model

This is the gold standard for assessing the reinforcing properties of a drug and the motivation to seek it.

-

Surgery: Animals (typically rats) are surgically implanted with an intravenous (IV) catheter into the jugular vein.

-

Acquisition (Self-Administration): Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an IV infusion of the drug (e.g., cocaine, heroin) and the presentation of a discrete cue (e.g., a light and/or tone). Presses on the "inactive" lever have no consequence. Sessions continue until stable responding is established.

-

Extinction: Drug infusions and cues are withheld. Active lever pressing declines as the rat learns the response is no longer reinforced. This phase continues until pressing is at a low, stable level.

-

Reinstatement (Relapse Test): After extinction, rats are tested for their propensity to relapse. Reinstatement of the extinguished lever-pressing can be triggered by:

-

Cue-Induced: Presentation of the drug-associated cues.

-

Stress-Induced: Exposure to a stressor (e.g., mild footshock, yohimbine injection).

-

Drug-Primed: A small, non-contingent injection of the training drug.

-

-

Antagonist Treatment: this compound or vehicle is typically administered systemically (e.g., intraperitoneally, i.p.) or microinjected into a specific brain region before the reinstatement test session.

In Vivo Microdialysis

This technique measures neurotransmitter levels in awake, freely moving animals.

-

Surgery: A guide cannula is stereotaxically implanted, aimed at a specific brain region (e.g., NAc shell).

-

Probe Insertion: After recovery, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

-

Perfusion: Artificial cerebrospinal fluid (aCSF) is slowly pumped through the probe. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

-

Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals (e.g., every 20 minutes).

-

Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is measured using high-performance liquid chromatography (HPLC).

-

Procedure: Baseline samples are collected first. Then, the animal receives an injection of the drug of abuse (e.g., amphetamine), with or without pretreatment with this compound, and samples continue to be collected to measure changes in neurotransmitter levels.

Orexin-Dopamine System Interaction

The effects of this compound on addiction are largely mediated by the interaction between the hypothalamic orexin system and the mesolimbic dopamine pathway, a critical circuit for reward processing. Orexin neurons from the lateral hypothalamus (LH) send excitatory projections to dopamine neurons in the VTA. Activation of OX1R on VTA dopamine neurons increases their firing rate, leading to enhanced dopamine release in the NAc. This dopamine signal is crucial for encoding reward value and motivating behavior. By blocking OX1R in the VTA and other interconnected regions, this compound dampens this excitatory drive, thereby reducing the reinforcing efficacy of drugs and the motivational impact of drug-associated cues.

Conclusion and Future Directions

This compound has been instrumental in establishing the OX1R as a key player in the neurobiology of addiction. The consistent findings across multiple substance classes and behavioral paradigms demonstrate that blocking OX1R signaling effectively reduces drug-taking, motivation for drugs, and relapse to drug-seeking behavior, especially when precipitated by cues and stress. The data strongly suggest that the orexin system acts as a critical link between a state of arousal and the motivation to seek rewards.

While this compound itself has limitations for clinical use due to its pharmacokinetic profile, the preclinical evidence generated with this tool has paved the way for the development of new OX1R antagonists and dual orexin receptor antagonists (DORAs) as potential therapeutics for substance use disorders.[6][20] Future research should continue to explore the specific neural circuits through which OX1R signaling drives addictive behaviors and investigate the long-term neuroadaptations in the orexin system following chronic drug use. Translating these robust preclinical findings into effective clinical treatments remains a promising frontier in addiction medicine.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The orexin-1 receptor antagonist this compound reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orexin / hypocretin 1 receptor antagonist reduces heroin self-administration and cue-induced heroin seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orexin / hypocretin signaling at the OX1 receptor regulates cue-elicited cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Orexin-1 receptor antagonist this compound reduces the acquisition and expression of cocaine-conditioned reinforcement and the expression of amphetamine-conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]

- 18. Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Investigating Anxiety-Like Behavior with SB-334867: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, in the investigation of anxiety-like behavior. This document details the underlying signaling pathways, experimental protocols, and quantitative data from key preclinical studies.

Core Mechanism of Action: Orexin-1 Receptor Antagonism

This compound exerts its anxiolytic-like effects by selectively blocking the orexin-1 receptor (OX1R). Orexin-A, an endogenous neuropeptide, binds to OX1R, a G-protein coupled receptor, initiating a signaling cascade that is implicated in promoting arousal, vigilance, and stress responses.[1][2] Increased orexin signaling has been associated with heightened anxiety and panic states.[2][3] By antagonizing the OX1R, this compound mitigates the downstream effects of orexin-A, thereby reducing anxiety-like behaviors in various preclinical models.

Orexin-1 Receptor Signaling Pathway

The binding of Orexin-A to OX1R primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to neuronal excitation and the expression of anxiety-related behaviors. This compound competitively binds to OX1R, preventing Orexin-A from initiating this cascade.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on anxiety-like behaviors in various preclinical models.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

| Species | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Locomotor Activity (Total Arm Entries) | Reference |

| Rat | Vehicle | 15.2 ± 2.1 | 4.3 ± 0.8 | 18.5 ± 2.3 | [4] |

| Rat | 10 | 18.9 ± 3.4 | 5.1 ± 1.0 | 17.9 ± 2.1 | [4] |

| Rat | 20 | 16.5 ± 2.8 | 4.8 ± 0.9 | 16.2 ± 1.9 | [4] |

| Rat (PTZ-kindled) | Vehicle (ICV) | 20.5 ± 3.2 | 3.8 ± 0.6 | Not Reported | [5] |

| Rat (PTZ-kindled) | 10 µ g/rat (ICV) | 45.1 ± 5.8 | 7.2 ± 1.1 | Not Reported | [5] |

*p < 0.05 compared to vehicle. i.p. = intraperitoneal; ICV = intracerebroventricular.

Table 2: Effects of this compound in the Open Field Test (OFT)

| Species | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Distance Traveled in Center (m, Mean ± SEM) | Total Distance Traveled (m, Mean ± SEM) | Reference |

| Rat | Vehicle | 28.4 ± 4.1 | 3.2 ± 0.5 | 35.6 ± 3.9 | [6] |

| Rat | 30 | 45.2 ± 5.3 | 5.1 ± 0.7 | 33.8 ± 4.2 | [6] |

*p < 0.05 compared to vehicle.

Table 3: Effects of this compound in the Cat Odor Avoidance Test

| Species | Dose (mg/kg, i.p.) | Approach Time (s, Mean ± SEM) | Hide Time (s, Mean ± SEM) | Number of Exits from Hide Box (Mean ± SEM) | Reference |

| Rat | Vehicle | 35.2 ± 8.1 | 450.1 ± 32.5 | 5.8 ± 1.2 | [4] |

| Rat | 10 | 78.5 ± 12.3 | 321.4 ± 40.1 | 10.2 ± 1.8 | [4] |

| Rat | 20 | 65.1 ± 10.9 | 355.8 ± 38.7 | 8.9 ± 1.5 | [4] |

*p < 0.05 compared to vehicle.

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the anxiolytic-like effects of this compound are provided below.

Elevated Plus Maze (EPM) Test

This test is based on the rodent's natural aversion to open and elevated spaces.[7][8][9]

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two closed arms of equal dimensions.

-

The maze is typically made of a non-reflective material.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[8]

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired concentration and time before the test (typically 30 minutes).

-

Placement: Gently place the animal in the center of the maze, facing one of the open arms.[10]

-

Testing: Allow the animal to freely explore the maze for a 5-minute session.[10]

-

Data Collection: Record the session using an overhead video camera and tracking software.

-

Parameters Measured:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of locomotor activity).

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[7]

Open Field Test (OFT)

This assay assesses general locomotor activity and anxiety-like behavior in a novel environment.[11][12][13]

Apparatus:

-

A square or circular arena with high walls to prevent escape.

-

The floor is typically divided into a central and a peripheral zone.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes.[14]

-

Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to the test.

-

Placement: Gently place the animal in the center of the open field arena.[14]

-

Testing: Allow the animal to explore the arena for a 5-10 minute period.[11]

-

Data Collection: Use a video tracking system to record the animal's movements.

-

Parameters Measured:

-

Time spent in the center versus the periphery of the arena.

-

Distance traveled in the center and periphery.

-

Total distance traveled.

-

Rearing frequency.

-

Grooming bouts.

-

-

Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[11]

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[15][16][17]

Apparatus:

-

A box divided into a small, dark compartment and a larger, brightly illuminated compartment.

-

An opening connects the two compartments.

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room.

-

Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.

-

Placement: Place the animal in the center of the light compartment, facing away from the opening.[16]

-

Testing: Allow the animal to freely explore both compartments for a 5-10 minute session.[16]

-

Data Collection: Record the session with a video camera and tracking software.

-

Parameters Measured:

-

Time spent in the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

Cleaning: Clean the box with 70% ethanol after each trial.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anxiolytic-like effects of this compound.

Conclusion

This compound demonstrates clear anxiolytic-like properties in preclinical models, particularly in paradigms involving a direct threat or stressor. Its mechanism of action, through the selective antagonism of the OX1R, highlights the critical role of the orexin system in the modulation of anxiety. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of OX1R antagonists in anxiety and related disorders. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible results in this line of research.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The orexin-1 receptor antagonist this compound attenuates anxiety in rats exposed to cat odor but not the elevated plus maze: an investigation of Trial 1 and Trial 2 effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. protocols.io [protocols.io]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. anilocus.com [anilocus.com]

- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 14. research-support.uq.edu.au [research-support.uq.edu.au]

- 15. Light-dark box test - Wikipedia [en.wikipedia.org]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

The Cellular and Molecular Effects of SB-334867: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular effects of SB-334867, a selective orexin-1 receptor (OX1R) antagonist. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience research. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its physiological consequences.

Introduction

This compound, with the chemical name N-(2-Methyl-6-benzoxazolyl)-N'-1,5-naphthyridin-4-yl urea, was the first non-peptide, selective antagonist developed for the orexin-1 receptor (OX1R).[1] Orexin-A and orexin-B are neuropeptides produced in the lateral hypothalamus that play crucial roles in regulating various physiological functions, including wakefulness, feeding behavior, reward processing, and stress responses.[2] They exert their effects through two G-protein coupled receptors, OX1R and OX2R.[2] this compound exhibits approximately 50-fold selectivity for OX1R over OX2R, making it an invaluable pharmacological tool for dissecting the specific roles of the orexin-1 receptor in cellular and systemic processes.[1][3]

Molecular Profile and Receptor Pharmacology

The primary molecular action of this compound is its competitive antagonism at the OX1R. This interaction has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency.

Receptor Binding and Functional Activity

This compound binds to the human OX1R with nanomolar affinity and acts as a potent antagonist of orexin-A and orexin-B-induced intracellular signaling.[3] The primary downstream signaling pathway activated by OX1R is the Gq-mediated activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[3]

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor | Species | Cell Line | Value | Reference(s) |

| pKi | OX1R | Human | CHO | 7.17 ± 0.04 | [3] |

| OX2R | Human | CHO | ~6.0 - 6.1 | [4][5] | |

| pKb (vs Orexin-A) | OX1R | Human | CHO | 7.27 ± 0.04 | [3] |

| OX2R | Human | CHO | < 5 | ||

| pKb (vs Orexin-B) | OX1R | Human | CHO | 7.23 ± 0.03 | [3] |

| Inhibition at 10 µM (vs Orexin-A) | OX2R | Human | CHO | 32.7 ± 1.9% | [3] |

| Inhibition at 10 µM (vs Orexin-B) | OX2R | Human | CHO | 22.0 ± 4.0% | [3] |

Cellular and Molecular Effects

The antagonism of OX1R by this compound triggers a cascade of downstream effects on various neuronal circuits and signaling pathways, influencing neurotransmitter release and neuronal excitability.

Effects on Neurotransmitter Systems

-

Dopaminergic System: this compound has been shown to modulate the mesolimbic dopamine system. For instance, it can reduce amphetamine-induced dopamine outflow in the nucleus accumbens shell.[2] This effect is thought to underlie its ability to attenuate the rewarding properties of drugs of abuse.

-

Noradrenergic System: In the locus coeruleus (LC), a brain region critical for arousal and attention, orexin-A excites noradrenergic neurons. This compound effectively antagonizes this orexin-mediated excitation, providing a mechanism for its potential sedative effects.[6]

-

Glutamatergic and GABAergic Systems: Orexin receptors are known to interact with glutamate and GABA systems. While direct quantitative data on this compound's effects on these systems are less abundant in the initial search, its influence on behaviors regulated by these neurotransmitters, such as anxiety and seizure susceptibility, suggests a modulatory role.

Signaling Pathways

The binding of orexin-A to OX1R initiates a signaling cascade that is effectively blocked by this compound.

In Vivo Effects and Behavioral Pharmacology

This compound has been extensively studied in various animal models to elucidate the physiological roles of OX1R. These studies have revealed its significant impact on feeding, sleep, addiction, and emotional behaviors.

Table 2: Summary of In Vivo Effects of this compound

| Behavioral Paradigm | Species | Dose Range (mg/kg, i.p.) | Key Findings | Reference(s) |

| Feeding Behavior | Rat | 3 - 30 | Dose-dependently reduces food intake, enhances behavioral satiety.[7] | [7][8][9] |

| Locomotor Activity | Mouse | 20 - 30 | Can reduce spontaneous and drug-induced locomotor activity.[10][11] | [10][11][12] |

| Addiction (Self-Administration) | Rat | 10 - 30 | Reduces self-administration of alcohol and other drugs of abuse.[13][14] | [13][14] |

| Addiction (Conditioned Place Preference) | Rat/Mouse | 10 - 30 | Attenuates the acquisition and expression of drug-induced CPP.[10][15] | [10][15][16] |

| Anxiety | Rat | 5 - 20 | Anxiolytic effects in some models (e.g., predator odor), but not all (e.g., elevated plus maze). | [17] |

| Pain (Formalin Test) | Rat | 20 | Enhances formalin-induced nociceptive behaviors.[17] | [17] |

| Sympathetic Response | Rat | 10 | Attenuates methamphetamine-induced increases in body temperature and blood pressure.[18] | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

This protocol is a generalized procedure for determining the binding affinity of this compound to the orexin-1 receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor (CHO-hOX1R).

-

Radiolabeled orexin-A (e.g., [125I]orexin-A).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a gamma counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hOX1R cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled orexin-A, and a range of concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This protocol outlines a method to assess the functional antagonism of this compound at the OX1R by measuring changes in intracellular calcium.

Materials:

-

CHO-hOX1R cells.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Orexin-A.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Seed CHO-hOX1R cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Addition: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then inject a fixed concentration of orexin-A and continue to record the fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50. Convert the IC50 to a pKb value using the Schild equation.

In Vivo Behavioral Assays

This test is used to assess the effect of this compound on spontaneous or drug-induced motor activity.

Apparatus:

-

Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

Procedure:

-

Habituation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specific time before the test.

-

Testing: Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 30-60 minutes).

-

Parameters Measured: Total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

This paradigm is used to evaluate the rewarding or aversive properties of a drug and the effect of this compound on these properties.

Apparatus:

-

A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

-

Pre-conditioning Phase (Baseline): On day 1, allow the animal to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the outer chambers.

-

Conditioning Phase: Over several days (e.g., 6-8 days), administer the drug of abuse (e.g., cocaine, morphine) and confine the animal to one of the outer chambers. On alternate days, administer vehicle and confine the animal to the opposite chamber. The administration of this compound can occur before the drug of abuse during this phase to test its effect on the acquisition of CPP.

-

Test Phase: On the final day, place the animal in the central chamber with free access to both outer chambers in a drug-free state. Record the time spent in each chamber. To test the effect of this compound on the expression of CPP, it is administered before this test session.

-

Data Analysis: A preference for the drug-paired chamber is indicated by a significant increase in the time spent in that chamber during the test phase compared to the pre-conditioning phase.

Conclusion

This compound has proven to be a pivotal tool in advancing our understanding of the orexin system's role in a multitude of physiological and pathological processes. Its selectivity for the orexin-1 receptor has enabled researchers to delineate the specific contributions of this receptor subtype to the regulation of feeding, sleep-wake cycles, reward, and emotional states. The data and protocols compiled in this guide offer a comprehensive resource for the scientific community, facilitating further research into the therapeutic potential of targeting the orexin-1 receptor for a range of disorders, including obesity, addiction, and anxiety. As research progresses, a continued detailed investigation into the molecular and cellular effects of compounds like this compound will be essential for the development of novel and effective therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The orexin-1 receptor antagonist this compound reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-A antagonises orexin mediated excitation in the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A selective orexin-1 receptor antagonist reduces food consumption in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of a selective OX1R antagonist on food intake and body weight in two strains of rats that differ in susceptibility to dietary-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]